molecular formula C19H23N5O B6784490 N-[2-(1,6-dimethylindol-3-yl)ethyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide

N-[2-(1,6-dimethylindol-3-yl)ethyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide

Cat. No.: B6784490
M. Wt: 337.4 g/mol
InChI Key: SENYAZUQNYRWGN-UHFFFAOYSA-N
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Description

N-[2-(1,6-dimethylindol-3-yl)ethyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an indole moiety linked to a benzotriazole ring, which contributes to its distinctive chemical behavior and potential utility in research and industry.

Properties

IUPAC Name

N-[2-(1,6-dimethylindol-3-yl)ethyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c1-12-3-5-15-14(11-24(2)18(15)9-12)7-8-20-19(25)13-4-6-16-17(10-13)22-23-21-16/h3,5,9,11,13H,4,6-8,10H2,1-2H3,(H,20,25)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENYAZUQNYRWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2C)CCNC(=O)C3CCC4=NNN=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,6-dimethylindol-3-yl)ethyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the formation of the benzotriazole ring. The final step involves coupling these two moieties under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,6-dimethylindol-3-yl)ethyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to modify the benzotriazole ring or the indole structure.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at reactive sites on the indole or benzotriazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety may yield indole oxides, while reduction can lead to partially or fully reduced derivatives of the benzotriazole ring.

Scientific Research Applications

N-[2-(1,6-dimethylindol-3-yl)ethyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(1,6-dimethylindol-3-yl)ethyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, while the benzotriazole ring may influence the compound’s binding affinity and specificity. These interactions can modulate signaling pathways and biochemical processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1,6-dimethylindol-3-yl)ethyl]prop-2-enamide
  • N-[2-(1,6-dimethylindol-3-yl)ethyl]-3-(hydroxymethyl)piperidine-1-carboxamide

Uniqueness

N-[2-(1,6-dimethylindol-3-yl)ethyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide is unique due to its specific structural combination of an indole and benzotriazole ring

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